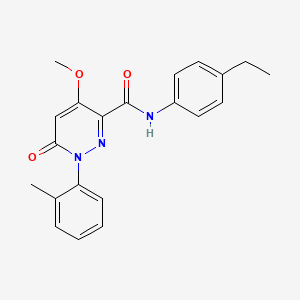
N-(4-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide is a complex organic compound belonging to the class of pyridazine derivatives. Its unique molecular structure, characterized by a pyridazine ring and various substituents, suggests significant potential in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure and Properties
The compound features several key structural elements:
- Pyridazine Ring : A six-membered heterocyclic ring that contributes to the compound's stability and reactivity.
- Methoxy and Ethyl Substituents : These groups enhance solubility and may influence biological interactions.
- Carboxamide Functionality : This group is often associated with biological activity, particularly in drug design.
Biological Activity Overview
Recent studies have indicated that this compound exhibits diverse biological activities, including:
- Anticancer Properties : Preliminary findings suggest that this compound may inhibit the growth of various cancer cell lines. The mechanisms involved may include apoptosis induction and modulation of key signaling pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Initial research indicates that it may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
The biological activities of this compound are believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation or inflammatory responses.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Case Studies
- Anticancer Activity : In a study evaluating its effects on colon cancer cells, this compound demonstrated significant inhibition of cell growth at concentrations ranging from 0 to 15 μg/mL. The treatment induced apoptotic cell death and increased expression levels of cleaved caspases, suggesting a mechanism involving apoptosis through death receptor pathways .
- Anti-inflammatory Effects : Research indicated that this compound reduced the expression of pro-inflammatory cytokines in vitro, suggesting potential use in conditions characterized by excessive inflammation.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer, Anti-inflammatory | Enzyme inhibition, Receptor modulation |
| 4-Methoxy-N-(3-methoxyphenyl)-1-(2-methylphenyl)-6-oxo-pyridazine | Antimicrobial | Interaction with microbial enzymes |
| N-(2,4-difluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-pyridazine | Anticancer | Inhibition of tubulin polymerization |
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-4-15-9-11-16(12-10-15)22-21(26)20-18(27-3)13-19(25)24(23-20)17-8-6-5-7-14(17)2/h5-13H,4H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUSXAGABHHXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














